

A Comparative Guide to the Stereochemical Validation of (1R,2R)-2-(benzylamino)cyclohexanol

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Compound of Interest

Compound Name: (1R,2R)-2-(benzylamino)cyclohexanol

Cat. No.: B184554

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For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. The stereochemistry of a chiral compound like **(1R,2R)-2-(benzylamino)cyclohexanol**, a valuable chiral ligand and building block, dictates its biological activity and chemical reactivity. This guide provides a comparative analysis of the primary analytical techniques for validating its stereochemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC). Each method offers unique insights, and the choice of technique depends on the specific information required, such as relative or absolute configuration, and enantiomeric purity.

Comparison of Analytical Techniques

The validation of the stereochemistry of **(1R,2R)-2-(benzylamino)cyclohexanol** can be approached using several powerful analytical methods. NMR spectroscopy is instrumental in determining the relative stereochemistry of the protons on the cyclohexyl ring. X-ray crystallography provides the definitive absolute stereochemistry in the solid state. Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound.

Table 1: Comparison of Analytical Techniques for Stereochemical Validation

Feature	NMR Spectroscopy	X-ray Crystallography	Chiral HPLC
Information Provided	Relative stereochemistry (via coupling constants and NOE), Absolute configuration (with chiral derivatizing agents)	Unambiguous absolute and relative stereochemistry	Enantiomeric purity (% ee), Separation of enantiomers
Sample State	Solution	Single Crystal	Solution
Sample Amount	mg scale	µg to mg scale	µg to mg scale
Throughput	Moderate to High	Low	High
Primary Use Case	Determination of diastereomeric ratio and relative configuration	Definitive proof of absolute configuration	Quantification of enantiomeric excess

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For **(1R,2R)-2-(benzylamino)cyclohexanol**, ^1H and ^{13}C NMR are used to confirm the connectivity of the atoms, while 2D NMR techniques like NOESY are employed to determine the relative stereochemistry. The coupling constants between the protons on the cyclohexyl ring can also provide valuable information about their spatial relationship. To determine the absolute configuration, chiral derivatizing agents like Mosher's acid can be used to create diastereomers that are distinguishable by NMR.

Data Presentation

The following tables present representative ^1H and ^{13}C NMR data for the trans diastereomer of 2-(benzylamino)cyclohexanol, based on data for analogous compounds. The trans configuration is characteristic of the (1R,2R) and (1S,2S) enantiomers.

Table 2: Representative ^1H NMR Data for trans-2-(benzylamino)cyclohexanol (400 MHz, CDCl_3)

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1 (CH-OH)	3.25	m	-
H-2 (CH-NH)	2.50	m	-
Cyclohexyl (CH_2)	1.10 - 2.15	m	-
Benzyl (CH_2)	3.80	d	13.0
Benzyl (CH_2)	3.95	d	13.0
Aromatic (Ar-H)	7.20 - 7.40	m	-
NH & OH	Variable	br s	-

Table 3: Representative ^{13}C NMR Data for trans-2-(benzylamino)cyclohexanol (100 MHz, CDCl_3)

Carbon	Chemical Shift (δ) ppm
C-1 (CH-OH)	75.0
C-2 (CH-NH)	62.5
Cyclohexyl (CH_2)	24.5, 25.5, 31.0, 34.0
Benzyl (CH_2)	51.0
Aromatic (C)	140.0
Aromatic (CH)	127.0, 128.5, 128.8

Experimental Protocols

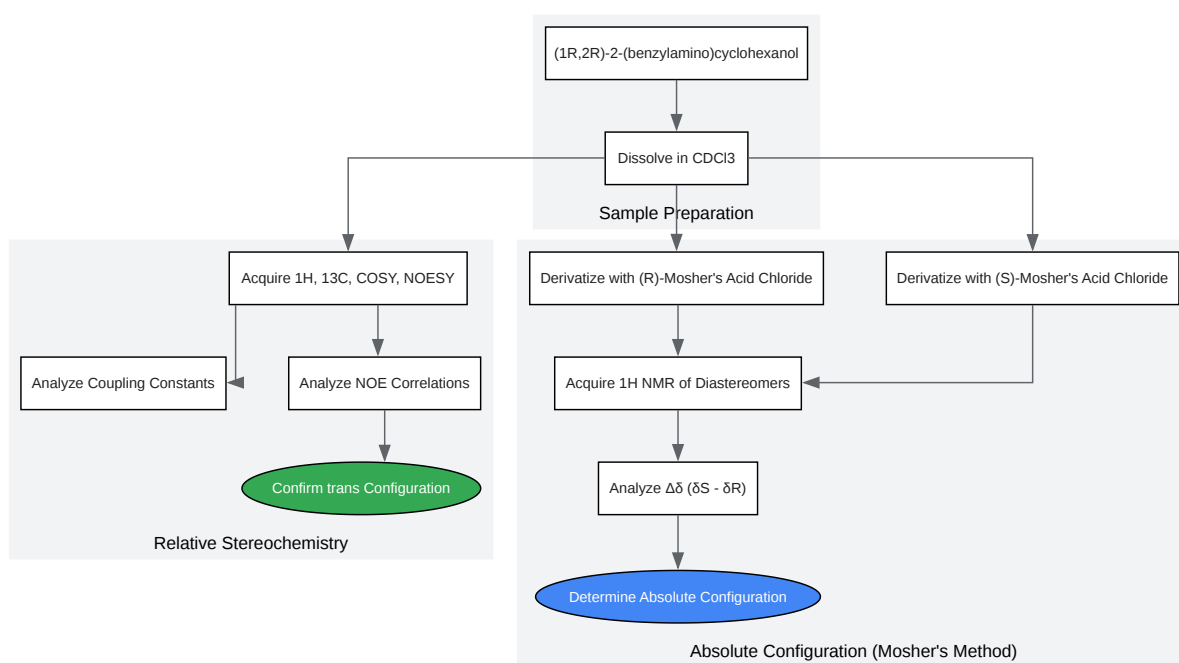
1. Determination of Relative Stereochemistry using NOESY:

- Sample Preparation: Dissolve 5-10 mg of **(1R,2R)-2-(benzylamino)cyclohexanol** in 0.6 mL of deuterated chloroform (CDCl_3).
- NMR Acquisition: Acquire a 2D NOESY spectrum on a 400 MHz or higher field NMR spectrometer.
- Analysis: In the trans isomer, a NOE correlation is expected between the axial protons at C-1 and C-2. The absence of a strong correlation between the equatorial protons at these positions would further support the trans configuration.

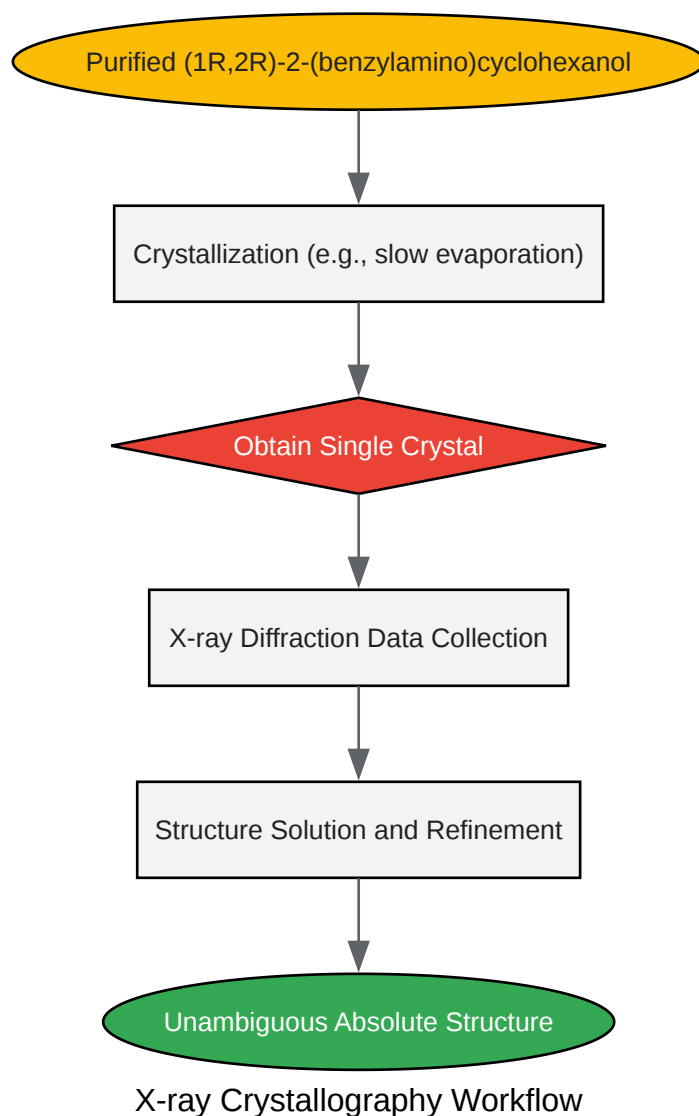
2. Determination of Absolute Configuration using Mosher's Method:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

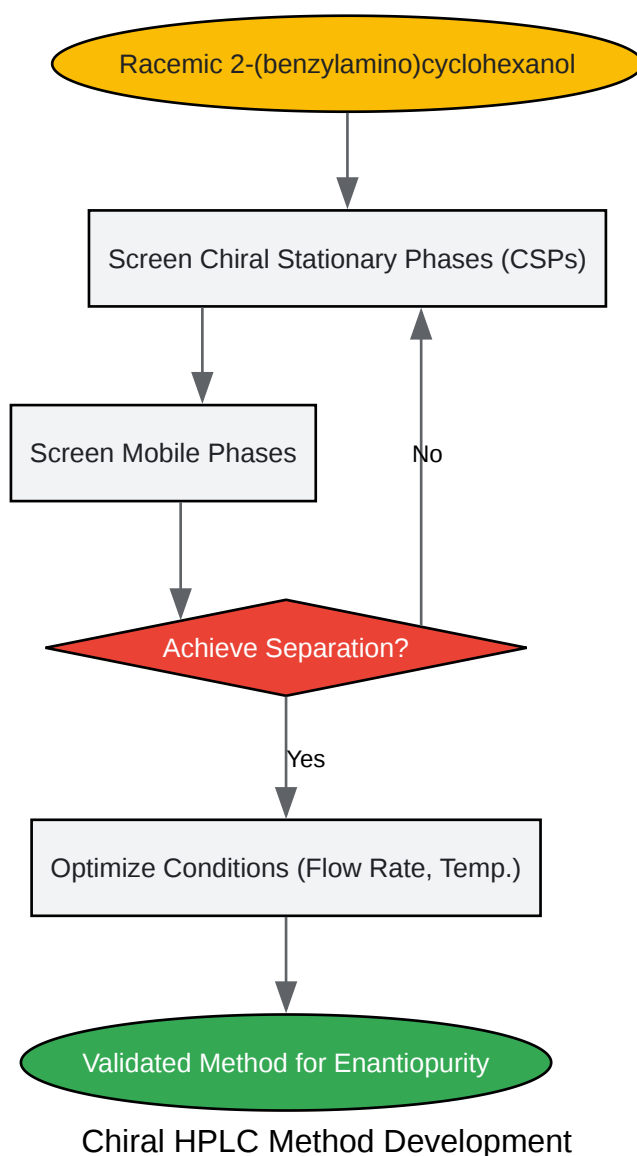
- Derivatization: React two separate samples of the enantiomerically pure **(1R,2R)-2-(benzylamino)cyclohexanol** with (R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) and (S)-(+)-Mosher's acid chloride, respectively, to form the diastereomeric Mosher's amides.
- NMR Acquisition: Acquire ^1H NMR spectra for both diastereomeric products.
- Analysis: Compare the chemical shifts of the protons adjacent to the newly formed amide. The differences in chemical shifts ($\Delta\delta = \delta\text{S} - \delta\text{R}$) will establish the absolute configuration of the original amino alcohol.

Visualization



Workflow for NMR-based Stereochemical Validation





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